molecular formula C18H19NO4 B14417581 1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one CAS No. 86041-90-9

1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one

Cat. No.: B14417581
CAS No.: 86041-90-9
M. Wt: 313.3 g/mol
InChI Key: IQFOXGCTTCEOCQ-UHFFFAOYSA-N
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Description

1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one is an organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one involves its interaction with molecular targets and pathways. This compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-3-yl)prop-2-en-1-one
  • 1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-2-yl)prop-2-en-1-one

Uniqueness

1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one is unique due to its specific structural features, which may confer distinct chemical and biological properties.

Properties

CAS No.

86041-90-9

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

1-[4-(2,2-dimethoxyethoxy)phenyl]-3-pyridin-4-ylprop-2-en-1-one

InChI

InChI=1S/C18H19NO4/c1-21-18(22-2)13-23-16-6-4-15(5-7-16)17(20)8-3-14-9-11-19-12-10-14/h3-12,18H,13H2,1-2H3

InChI Key

IQFOXGCTTCEOCQ-UHFFFAOYSA-N

Canonical SMILES

COC(COC1=CC=C(C=C1)C(=O)C=CC2=CC=NC=C2)OC

Origin of Product

United States

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